N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide
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Overview
Description
N~1~-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYLBENZAMIDE is a complex organic compound characterized by the presence of a thiazole ring, a dichlorophenyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYLBENZAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a dichlorophenyl derivative and a suitable thioamide precursor.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a nucleophilic substitution mechanism.
Formation of the Methylbenzamide Moiety: The final step involves the formation of the methylbenzamide moiety through an amide coupling reaction, typically using an acid chloride and an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted aromatic compounds .
Scientific Research Applications
N~1~-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide
- 2,4-Disubstituted Thiazoles
Uniqueness
N~1~-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and dichlorophenyl group contribute to its high reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C17H12Cl2N2OS |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-3-2-4-11(7-10)16(22)21-17-20-15(9-23-17)13-6-5-12(18)8-14(13)19/h2-9H,1H3,(H,20,21,22) |
InChI Key |
TWJJZBFWJPRXGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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